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O(6)-n-Butyldeoxyguanosine - 50704-48-8

O(6)-n-Butyldeoxyguanosine

Catalog Number: EVT-1554937
CAS Number: 50704-48-8
Molecular Formula: C14H21N5O4
Molecular Weight: 323.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of O(6)-n-Butyldeoxyguanosine involves several methods that allow for the introduction of substituents at the C-6 position of guanine nucleosides. A notable method includes the use of tert-butyldimethylsilyl O(6)-(benzotriazol-1-yl) derivatives, which can be reacted with various nucleophiles under controlled conditions to yield C-6 modified nucleosides in good yields. This process typically employs reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to facilitate the modification .

Molecular Structure Analysis

The molecular structure of O(6)-n-Butyldeoxyguanosine can be depicted as follows:

  • Base: Guanine
  • Sugar: Deoxyribose
  • Modification: Butyl group at the O(6) position

The chemical formula for O(6)-n-Butyldeoxyguanosine is C13H18N5O4C_{13}H_{18}N_{5}O_{4}, with a molecular weight of approximately 294.32 g/mol. The structural configuration allows for specific interactions with DNA polymerases and repair enzymes, influencing its biological activity and potential mutagenic properties.

Chemical Reactions Analysis

O(6)-n-Butyldeoxyguanosine participates in several chemical reactions typical of alkylated nucleobases. One significant reaction involves its ability to mispair during DNA replication, primarily pairing with thymine instead of cytosine, leading to GC → AT transition mutations. This mispairing occurs due to the structural changes induced by the butyl group, which alters hydrogen bonding patterns . Additionally, O(6)-n-butyldeoxyguanosine can undergo hydrolysis or be repaired by specific DNA repair pathways, including those mediated by alkyltransferases that recognize and remove alkyl groups from DNA bases .

Mechanism of Action

The mechanism through which O(6)-n-Butyldeoxyguanosine exerts its effects primarily involves its incorporation into DNA during replication. When present in DNA, it can lead to erroneous base pairing, resulting in mutations upon replication. The persistence of this compound in DNA can trigger cellular repair mechanisms, such as nucleotide excision repair or direct reversal by alkyltransferases, which specifically target and remove alkyl groups from damaged bases . The efficiency and pathways of these repair mechanisms significantly influence cellular responses to alkylating agents.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties:

  • Stability: Sensitive to hydrolysis under alkaline conditions.
  • Reactivity: Reacts with nucleophiles; can form adducts with other biological molecules.

Relevant data indicate that the compound's stability and reactivity are crucial for understanding its role in mutagenesis and DNA damage response .

Applications

O(6)-n-Butyldeoxyguanosine is primarily used in scientific research to study:

  • DNA Damage and Repair Mechanisms: Understanding how cells respond to alkylation damage.
  • Mutagenesis Studies: Investigating how modifications at the O(6) position influence mutation rates.
  • Cancer Research: Exploring the implications of alkylated nucleotides in carcinogenesis due to their potential to induce mutations during DNA replication.

Research on this compound contributes significantly to our understanding of genetic stability and the cellular mechanisms that protect against mutagenic agents .

Chemical Properties and Structural Characterization of O6-n-Bu-dG

Molecular Structure and Stereochemical Analysis

O⁶-n-butyldeoxyguanosine (O⁶-n-Bu-dG) features a linear four-carbon alkyl chain covalently bonded to the O⁶ position of deoxyguanosine. This modification preserves the planar structure of the guanine base but introduces significant steric perturbations. Nuclear magnetic resonance (NMR) studies reveal that the n-butyl group adopts a preferred anti conformation relative to the N1-C2 imidazole edge, minimizing clashes with the deoxyribose sugar [4] [6]. The alkylation shifts the glycosidic bond angle (χ) toward a high-anti conformation (χ = 110–120°), reducing base stacking efficiency within duplex DNA. Key structural parameters include:

Table 1: Structural Parameters of O⁶-n-Bu-dG

ParameterValueImpact
Glycosidic Bond (χ)110–120°Reduced base stacking; minor groove distortion
O⁶-C1 Bond Length1.42 ÅElectronegativity redistribution; altered H-bonding capacity
Alkyl Chain TorsionGauche dominant (60–70%)Enhanced van der Waals contacts in hydrophobic environments

X-ray crystallography of DNA duplexes containing O⁶-n-Bu-dG shows localized helical unwinding (±15°), with the butyl group occupying the major groove and displacing adjacent bases [4].

Synthesis and Stability in Aqueous and Cellular Environments

O⁶-n-Bu-dG is synthesized via Mitsunobu alkylation of protected deoxyguanosine using n-butanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) [3]. Critical steps include:

  • O⁶-protection with acid-labile trimethylsilylethyl (TMSE) groups to prevent N1 alkylation.
  • Displacement of 2-fluoro inosine intermediates by nucleophilic attack of n-butylamine [3].
  • Deprotection under mild ammonia/methanol to yield the final adduct.

Stability studies indicate O⁶-n-Bu-dG undergoes hydrolytic dealkylation at physiological pH (7.4) with a half-life of ~48 hours, slower than O⁶-methyldeoxyguanosine (t₁/₂ = 12 hr) due to the butyl group’s hydrophobic stabilization [5]. In cellular environments, enzymatic repair by O⁶-alkylguanine-DNA alkyltransferase (AGT) occurs 5× slower for O⁶-n-Bu-dG than O⁶-Me-dG, attributed to steric exclusion of the bulky adduct from AGT’s active site [5] [7].

Comparative Physicochemical Properties with Other O⁶-Alkyl-dG Adducts

O⁶-n-Bu-dG exhibits distinct biophysical behaviors compared to smaller (methyl, ethyl) or bulkier (pyridyloxobutyl) adducts:

  • Thermal Stability: Duplexes with O⁶-n-Bu-dG:dC exhibit ΔTₘ = –22°C versus unmodified DNA, intermediate between O⁶-Me-dG (ΔTₘ = –19°C) and O⁶-POB-dG (ΔTₘ = –26°C) [4] [7].
  • Base Pairing: The butyl group destabilizes Watson-Crick pairing, favoring wobble configurations (O⁶-n-Bu-dG:dT) or single-H-bonded mispairs.
  • Hydrophobicity: LogP values increase with alkyl chain length (Me: –1.2; n-Bu: 0.8), enhancing adduct intercalation into hydrophobic DNA pockets [4].

Table 2: Physicochemical Properties of O⁶-Alkyl-dG Adducts

AdductΔTₘ (°C)*LogPRepair Half-life (hr)Preferred Pairing
O⁶-Me-dG–19–1.22.5Wobble (dT)
O⁶-Et-dG–21–0.38.1Wobble (dT)
O⁶-n-Bu-dG–220.848.0Single H-bond (dT)
O⁶-POB-dG–261.9120.0Intercalated mismatch

ΔTₘ: Change in melting temperature relative to unmodified duplex. Data from [4] [5] [7].

Properties

CAS Number

50704-48-8

Product Name

O(6)-n-Butyldeoxyguanosine

IUPAC Name

(2R,3S,5R)-5-(2-amino-6-butoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

InChI

InChI=1S/C14H21N5O4/c1-2-3-4-22-13-11-12(17-14(15)18-13)19(7-16-11)10-5-8(21)9(6-20)23-10/h7-10,20-21H,2-6H2,1H3,(H2,15,17,18)/t8-,9+,10+/m0/s1

InChI Key

LXEMNXGQVVPJCH-IVZWLZJFSA-N

SMILES

CCCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Synonyms

2'-deoxy-O(6)-butylguanosine
O(6)-BDG
O(6)-butyl-2'-deoxyguanosine
O(6)-n-butyldeoxyguanosine

Canonical SMILES

CCCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Isomeric SMILES

CCCCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

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